JNJ-16241199 is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). As a key modulator of glutamatergic signaling in the central nervous system (CNS), it is a critical tool for investigating neurological and psychiatric disorders. Unlike earlier-generation mGluR5 antagonists, JNJ-16241199 was specifically developed for high potency, CNS penetration, and oral bioavailability, making it particularly suitable for in vivo studies requiring systemic administration. [1]
While other mGluR5 antagonists like MPEP and MTEP are commercially available, they are not direct substitutes for JNJ-16241199, especially for in vivo applications. Early antagonists such as MPEP exhibit significant off-target effects, including activity at NMDA receptors, which can confound experimental results. [REFS-1, REFS-2] Furthermore, both MPEP and MTEP have limitations in their pharmacokinetic profiles that can restrict their utility in studies requiring consistent, systemic CNS exposure. Choosing an antagonist based solely on in vitro potency ignores critical, procurement-relevant attributes like oral bioavailability and a clean selectivity profile, which are essential for reproducible in vivo outcomes.
JNJ-16241199 demonstrates excellent oral bioavailability and achieves high concentrations in the brain, a critical factor for any CNS-targeted in vivo research. After oral administration in rats, it achieved a bioavailability of 87% and brain-to-plasma concentration ratios between 2.2 and 3.9. [1] This contrasts sharply with benchmark compounds like MPEP, which are noted for limited bioavailability and less favorable pharmacokinetic profiles that often necessitate alternative, more invasive routes of administration for consistent CNS target engagement.
| Evidence Dimension | Oral Bioavailability (Rat) & Brain/Plasma Ratio |
| Target Compound Data | 87% Bioavailability; Brain/Plasma Ratio of 2.2-3.9 |
| Comparator Or Baseline | MPEP & MTEP (Generally characterized by less favorable PK profiles, requiring higher doses or different administration routes) |
| Quantified Difference | Significantly higher oral bioavailability and brain penetration compared to the implied limitations of earlier antagonists. |
| Conditions | In vivo pharmacokinetic study in rats following oral (p.o.) and intravenous (i.v.) administration. [<a href="https://molpharm.aspetjournals.org/content/65/4/855" target="_blank">1</a>] |
High oral bioavailability simplifies experimental design, reduces animal stress, and ensures reliable and sustained CNS target exposure in behavioral and disease model studies.
JNJ-16241199 is a highly potent antagonist of human mGluR5, exhibiting an IC50 value of 1.2 nM in a functional assay measuring inhibition of quisqualate-induced Ca2+ mobilization. [1] This is significantly more potent than the widely used first-generation antagonist MPEP, which has a reported IC50 of 36 nM in a comparable assay. [2] This higher potency allows for the use of lower concentrations in vitro and lower doses in vivo to achieve effective target modulation.
| Evidence Dimension | IC50 at human mGluR5 (Inhibition of Ca2+ mobilization or PI hydrolysis) |
| Target Compound Data | 1.2 nM |
| Comparator Or Baseline | MPEP: 36 nM |
| Quantified Difference | ~30-fold higher potency than MPEP |
| Conditions | In vitro functional assays using human mGluR5a expressed in recombinant cell lines. [REFS-1, REFS-2] |
Higher on-target potency reduces the amount of compound required and lowers the risk of off-target effects, leading to cleaner, more interpretable experimental data.
JNJ-16241199 demonstrates exceptional selectivity for mGluR5. It is >1000-fold selective over the closely related mGluR1 receptor and shows no significant activity at a broad panel of over 60 other receptors, ion channels, and transporters at concentrations up to 10 µM. [1] In contrast, the comparator MPEP is known to have confounding off-target activity, notably inhibiting NMDA receptors at concentrations used for neuroprotection studies (~20 µM), which complicates the attribution of its effects solely to mGluR5 antagonism. [2]
| Evidence Dimension | Selectivity over mGluR1 and NMDA receptors |
| Target Compound Data | >1000-fold selective over mGluR1; No significant NMDA receptor activity. |
| Comparator Or Baseline | MPEP: Shows inhibitory activity at NMDA receptors at concentrations ≥20 µM. |
| Quantified Difference | Avoids the confounding NMDA receptor activity seen with MPEP, ensuring experimental effects are attributable to mGluR5. |
| Conditions | In vitro receptor binding and functional assays. [REFS-1, REFS-2] |
A clean selectivity profile is crucial for data integrity, ensuring that observed biological effects are due to the specific inhibition of mGluR5 and not confounding off-target interactions.
The compound's high oral bioavailability (87% in rats) and excellent brain penetration make it the right choice for long-term behavioral or disease-modifying studies where daily oral dosing is required to maintain consistent CNS drug levels, minimizing animal handling stress compared to repeated injections. [1]
JNJ-16241199 is highly effective in rodent models of anxiety, such as the rat ultrasonic vocalization test, with potent anxiolytic-like effects following oral administration. [1] Its superior pharmacokinetic profile ensures that observed efficacy is due to sustained target engagement in the brain, making it a reliable tool for these models.
Due to its high potency (IC50 = 1.2 nM) and exceptional selectivity over other glutamate receptors and CNS targets, JNJ-16241199 is ideal for in vitro experiments aiming to specifically dissect the mGluR5 signaling pathway without the confounding off-target effects associated with less selective compounds like MPEP. [REFS-1, REFS-2]